

what is glucose-maleimide and its chemical structure

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Compound of Interest

Compound Name: Glucose-maleimide

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An In-depth Technical Guide to Glucose-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of glucose-maleimide, a bifunctional molecule merging carbohydrate chemistry with protein bioconjugation. It is designed to serve as a technical resource for professionals in research, drug development, and materials science who are interested in leveraging this compound for creating targeted glycoconjugates.

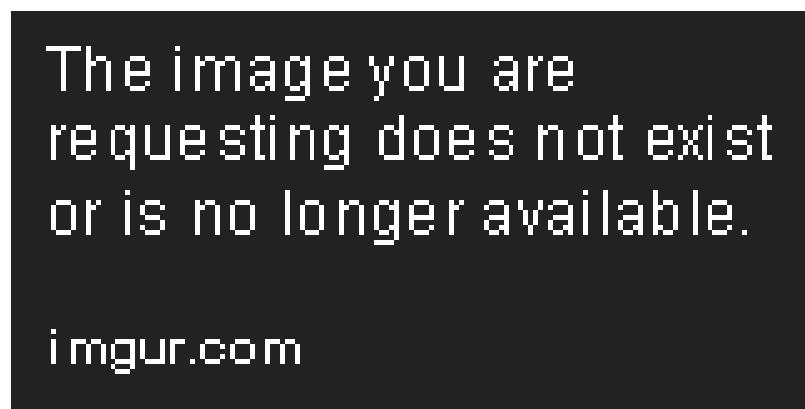
Introduction to Glucose-Maleimide

Glucose-maleimide is a glycoconjugate molecule that consists of a glucose unit covalently linked to a maleimide functional group.^{[1][2]} The maleimide moiety is a highly specific thiol-reactive group, making it an invaluable tool for the site-selective modification of proteins, peptides, and other biomolecules that contain cysteine residues.^{[3][4]} This specific reactivity allows for the creation of well-defined bioconjugates where the glucose molecule can be used for various purposes, including improving solubility, mimicking glycosylation, or for targeted delivery to cells expressing glucose transporters. A prominent application of glucose-maleimide is in the development of glucose-responsive "smart" insulin delivery systems, where it can be used to conjugate glucose to insulin or other components of a delivery matrix.^{[1][2]}

Chemical Structure and Properties

The fundamental structure of glucose-maleimide involves a glucose ring connected via a linker to a maleimide ring. The specific linker can vary, affecting properties such as solubility and spacing.

Chemical Structure of a Representative Glucose-Maleimide:



(Note: The image above is a representative 2D structure generated from the SMILES string OC--INVALID-LINK---INVALID-LINK---INVALID-LINK---INVALID-LINK--NC(C(CC1)CCC1CN2C(C=CC2=O)=O)=O found in technical datasheets[1]. The exact linker between the glucose and maleimide can vary.)

Quantitative Data

The physicochemical properties of glucose-maleimide are summarized below. Data for the specific compound (CAS No. 2093979-63-4) is provided where available. Properties of related maleimide compounds are included to provide further context on solubility and reactivity.

Property	Value	Reference(s)
CAS Number	2093979-63-4	[1] [2]
Molecular Formula	C ₁₈ H ₂₆ N ₂ O ₈	[1] [2]
Molecular Weight	398.41 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
Optimal pH for Reaction	6.5 - 7.5 (for thiol-maleimide reaction)	[4] [5]
Solubility	Soluble in organic solvents (DMSO, DMF); PEGylated versions are soluble in water.	[3] [6]
Storage Conditions	4°C, sealed, away from moisture and light.	[1] [2]

Core Chemistry: The Thiol-Maleimide Reaction

The utility of glucose-maleimide in bioconjugation stems from the highly efficient and selective reaction between the maleimide group and a thiol (sulphydryl) group, typically from a cysteine residue in a protein. This reaction, a Michael addition, proceeds under mild, physiological conditions and forms a stable covalent thioether bond.[\[4\]](#)[\[7\]](#)

The reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH, ensuring high chemoselectivity.[\[5\]](#) However, at pH values above 7.5, competitive reaction with amines (such as lysine residues) can occur.[\[5\]](#)

Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental Protocols

The following section outlines a detailed methodology for the conjugation of glucose-maleimide to a thiol-containing protein.

Materials and Reagents

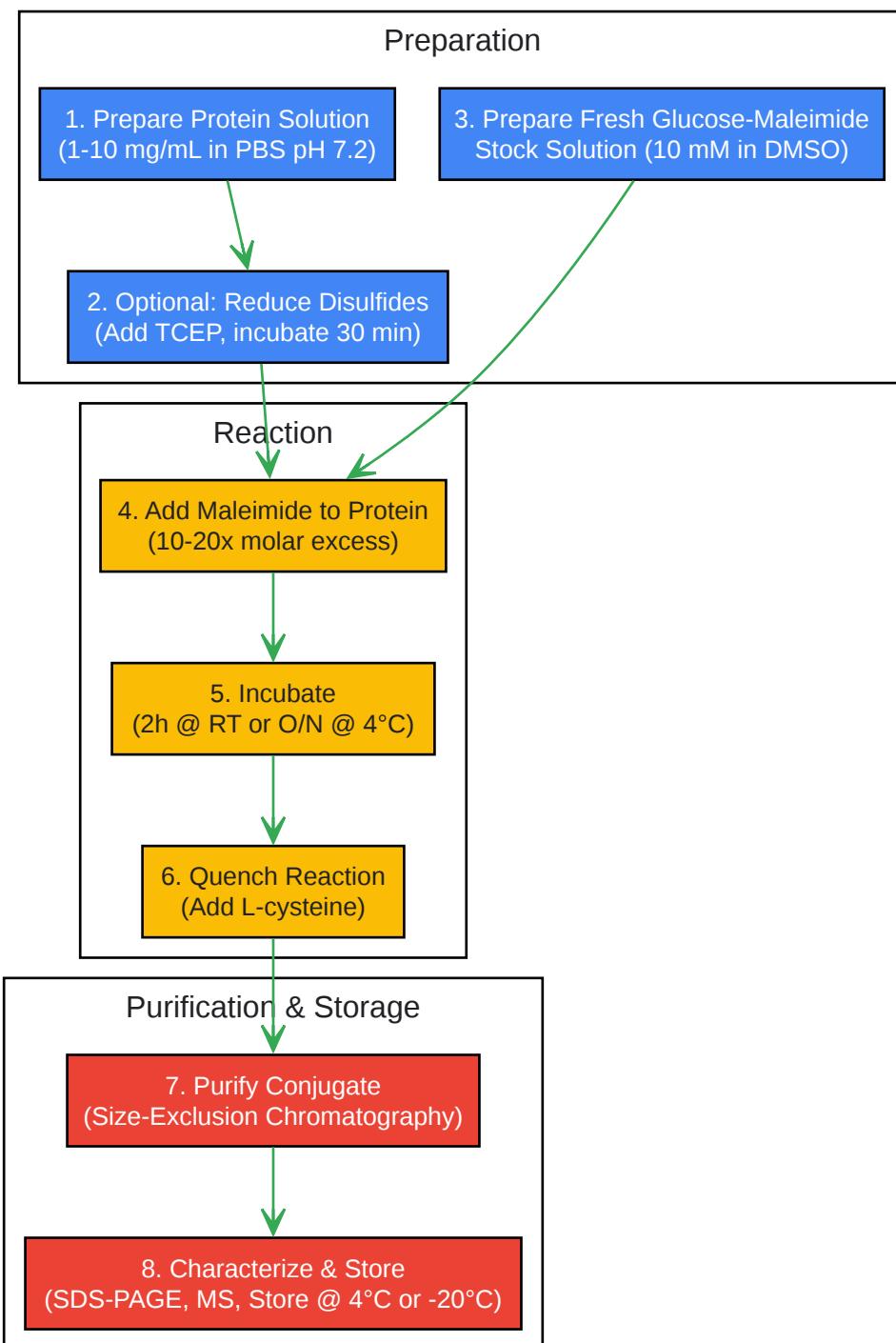
- Thiol-containing protein (e.g., antibody, enzyme)

- Glucose-Maleimide
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Buffers containing thiols (like DTT or 2-mercaptoethanol) must be avoided.[8]
- Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is preferred as it does not contain a thiol and does not need to be removed prior to conjugation. [9]
- Quenching Reagent: L-cysteine or 2-mercaptoethanol.
- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[8]
- Purification system (e.g., size-exclusion chromatography/desalting column, dialysis).

Step-by-Step Conjugation Protocol

- Preparation of Protein Solution:
 - Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL. [10]
 - (Optional) If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-50 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[9]
- Preparation of Glucose-Maleimide Stock Solution:
 - Immediately before use, dissolve glucose-maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8] Maleimide reagents can hydrolyze in aqueous solutions, so stock solutions should be prepared fresh.[6]
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the glucose-maleimide stock solution to the protein solution while gently stirring.[9] The optimal ratio should be determined empirically for each specific protein.

- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
- Quenching the Reaction:
 - (Optional) To ensure no unreacted maleimide groups remain, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM. Incubate for 15-30 minutes.
- Purification of the Conjugate:
 - Remove excess, unreacted glucose-maleimide and quenching reagent by purifying the conjugate. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.[8] Dialysis against the Reaction Buffer is also a suitable alternative.
- Characterization and Storage:
 - Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.
 - For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.02%). Store the final conjugate at 4°C or, for longer periods, at -20°C with 50% glycerol.[12]



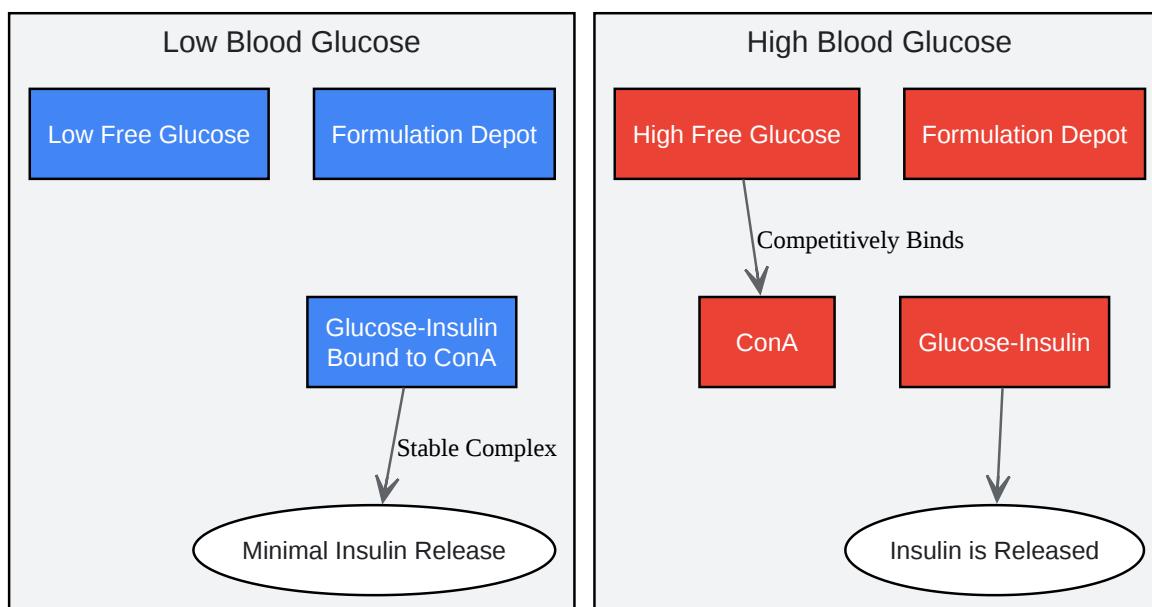
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Caption: Experimental Workflow for Glucose-Maleimide Bioconjugation.

Application Highlight: Glucose-Responsive Insulin Delivery

A key application for glucose-maleimide is in the construction of "smart" insulin delivery systems.^[1] In these systems, glucose-maleimide can be used to attach glucose moieties to insulin or a polymer matrix. The general principle involves a competitive binding mechanism.

For example, a system can be designed using glucose-binding proteins like Concanavalin A (ConA). Glucose-modified insulin (prepared using glucose-maleimide) is bound to ConA within a depot formulation. When blood glucose levels rise, free glucose from the bloodstream diffuses into the depot and displaces the glucose-modified insulin from ConA, leading to its release.^[13]



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Caption: Glucose-Responsive Insulin Release Mechanism.

Conclusion

Glucose-maleimide is a versatile and powerful reagent for researchers engaged in bioconjugation and the development of advanced biomaterials and therapeutics. Its ability to selectively react with thiols under mild conditions provides a reliable method for attaching

glucose moieties to proteins and other molecules. A thorough understanding of the thiol-maleimide reaction chemistry, careful control of reaction parameters such as pH, and appropriate purification are critical for the successful synthesis of well-defined glycoconjugates. The applications, particularly in creating targeted and responsive drug delivery systems, highlight the significant potential of this compound in advancing biomedical research and drug development.

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